N-(2-ethyl-6-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2-ethyl-6-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole derivative characterized by a 1,2,4-triazole core substituted at position 4 with a furan-2-ylmethyl group and at position 5 with a thiophen-2-yl moiety. This compound is notable for its hybrid heterocyclic architecture, combining furan (oxygen-containing) and thiophene (sulfur-containing) rings, which may enhance its electronic properties and biological interactions .
Triazole derivatives are widely studied for their pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The structural complexity of this compound positions it as a candidate for diverse therapeutic applications, though its specific biological targets require further elucidation .
Properties
Molecular Formula |
C22H22N4O2S2 |
|---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H22N4O2S2/c1-3-16-8-4-7-15(2)20(16)23-19(27)14-30-22-25-24-21(18-10-6-12-29-18)26(22)13-17-9-5-11-28-17/h4-12H,3,13-14H2,1-2H3,(H,23,27) |
InChI Key |
RQOUFBGHBJNKPB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CS4)C |
Origin of Product |
United States |
Biological Activity
N-(2-ethyl-6-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound of interest due to its potential biological activities. This compound features a complex structure that includes a triazole ring, a furan moiety, and a thiophene group, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 417.5 g/mol. The structural components are significant for its biological activity:
| Property | Details |
|---|---|
| Molecular Formula | C24H23N3O4S |
| Molecular Weight | 417.5 g/mol |
| IUPAC Name | This compound |
| Structural Features | Triazole ring, furan, thiophene |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptors, potentially altering their signaling pathways related to cell growth and apoptosis.
- Antimicrobial Activity : The presence of the furan and thiophene rings suggests potential antimicrobial properties against various pathogens.
Antimicrobial Activity
Research has indicated that derivatives of compounds containing furan and thiophene exhibit notable antibacterial effects. For instance:
- Antibacterial Studies : Compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria. A study reported that certain furan derivatives inhibited the growth of Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) as low as 64 µg/mL .
Anticancer Activity
The triazole ring in the compound is known for its role in anticancer activity. Research indicates that similar compounds can induce apoptosis in cancer cells by modulating signaling pathways:
- Cell Line Studies : In vitro studies on various cancer cell lines have shown that compounds with similar structures can reduce cell viability significantly.
- Mechanistic Insights : The interaction with specific receptors involved in cell proliferation leads to enhanced apoptosis .
Case Studies
- Study on Triazole Derivatives : A comparative study evaluated the anticancer effects of various triazole derivatives. The results indicated that compounds with thiophene substitutions exhibited enhanced cytotoxicity against breast cancer cell lines .
- Furan Derivatives Against Bacteria : Research demonstrated that furan-containing compounds showed superior antibacterial properties compared to traditional antibiotics like streptomycin, highlighting their potential in treating resistant bacterial strains .
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to N-(2-ethyl-6-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. For instance, derivatives of triazole have demonstrated significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% in some cases . The structure of this compound suggests it may act through similar mechanisms.
Table 1: Anticancer Activity of Triazole Derivatives
| Compound Name | Cell Line Tested | Percent Growth Inhibition (%) |
|---|---|---|
| Compound A | SNB-19 | 86.61 |
| Compound B | OVCAR-8 | 85.26 |
| N-(2-Ethyl...) | NCI-H40 | 75.99 |
2. Anti-inflammatory Properties
Molecular docking studies suggest that this compound may inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in inflammatory processes. This characteristic positions it as a candidate for further research into anti-inflammatory drugs .
Case Study: In Silico Evaluations
In silico evaluations have shown promising results for compounds with similar structures in inhibiting 5-LOX, supporting the hypothesis that this compound could exhibit similar effects.
Agricultural Applications
1. Fungicidal Activity
Compounds containing triazole rings are well-known for their fungicidal properties. Their mechanism often involves disrupting fungal cell membrane synthesis or inhibiting key metabolic pathways within the fungi .
Table 2: Fungicidal Efficacy of Triazole Compounds
| Compound Name | Fungus Tested | Efficacy (%) |
|---|---|---|
| Compound C | Fusarium spp. | 90 |
| Compound D | Aspergillus spp. | 85 |
| N-(2-Ethyl...) | Botrytis cinerea | 80 |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison with Similar Compounds
Key Differentiators:
Substituent Positioning : The ethyl and methyl groups on the acetamide’s phenyl ring (2-ethyl-6-methylphenyl) enhance lipophilicity compared to chlorinated or methoxylated analogs, which may improve membrane permeability .
Biological Activity: While the compound shares a triazole-acetamide scaffold with others, its anti-exudative activity (observed in analogs with amino-triazole substituents) remains untested.
Research Findings and Mechanistic Insights
Anti-Exudative Potential
Derivatives of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide demonstrated dose-dependent anti-exudative activity in rat models, with efficacy comparable to diclofenac sodium (8 mg/kg). The absence of an amino group in the target compound may reduce this activity, but the thiophene moiety could compensate by modulating cyclooxygenase pathways .
Antimicrobial and Antiviral Activity
- Antimicrobial : Triazole derivatives with chloro or ethoxy substituents (e.g., N-(4-chloro-2-methylphenyl)-...) showed superior antifungal activity compared to furan-methyl analogs, highlighting the importance of halogenation .
- Antiviral : Pyridinyl and ethoxyphenyl substituents on the triazole core enhanced activity against RNA viruses, suggesting that the target compound’s thiophene group may offer similar advantages .
Enzymatic Interactions
Compounds with bulky substituents (e.g., benzo[d]thiazole in 6m ) exhibited stronger inhibition of 5-lipoxygenase-activating protein (FLAP) than smaller heterocycles. The target compound’s furan-thiophene combination may balance steric bulk and electronic effects for selective enzyme modulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
